4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide
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Overview
Description
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of 4-methoxybenzamide followed by the introduction of the pyridinyl group. One common method includes the following steps:
Nitration: 4-methoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Coupling Reaction: The nitrated product is then subjected to a coupling reaction with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-methoxy-3-amino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-formyl-3-nitro-N-(pyridin-3-yl)benzamide or 4-carboxy-3-nitro-N-(pyridin-3-yl)benzamide.
Scientific Research Applications
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and nonlinear optical materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridinyl group at the 2-position.
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyridinyl ring.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-9(7-11(12)16(18)19)13(17)15-10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMSJCOJLTFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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